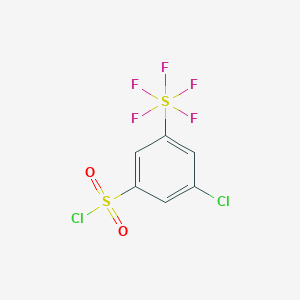

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride

Beschreibung

Structural Characterization of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl Chloride

IUPAC Nomenclature and Molecular Formula Analysis

Based on the available data for related compounds, the systematic nomenclature for pentafluorosulfur-containing aromatic compounds follows established International Union of Pure and Applied Chemistry conventions. The related compound 3-(pentafluorothio)benzenesulfonyl chloride has the IUPAC name "3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride" with molecular formula C6H4ClF5O2S2. For the target compound this compound, the expected molecular formula would incorporate an additional chlorine substituent, resulting in C6H3Cl2F5O2S2 with a corresponding molecular weight of approximately 337 grams per mole.

The pentafluorosulfur group, also referred to as pentafluorothio or pentafluorosulfanyl, represents the SF5 functional group. This group exhibits unique electronic properties due to its hypervalent sulfur center coordinated with five fluorine atoms in a pseudo-octahedral geometry. The systematic naming convention utilizes the λ6-sulfanyl designation to indicate the expanded valence shell of the sulfur atom.

Crystal Structure and Conformational Analysis

The pentafluorosulfanyl group adopts a distinctive pseudo-octahedral geometry around the central sulfur atom, as demonstrated by X-ray crystallographic studies of related compounds. Four fluorine atoms occupy equatorial positions around the sulfur center, while one fluorine atom occupies the axial position. The bond angles approach the theoretical 90-degree values associated with octahedral symmetry, with the Fax-S-Feq bond angle measured at approximately 89.5 degrees in pentafluorosulfanyl perfluoromethane.

The sulfur-fluorine bond lengths in the pentafluorosulfanyl group are approximately 1.57 Angstroms for both axial and equatorial positions, as determined through electron diffraction, X-ray crystallography, and microwave spectroscopy techniques. The steric profile of the pentafluorosulfanyl group is comparable to that of a tert-butyl group, which influences the conformational preferences and reactivity patterns of substituted aromatic compounds.

For benzenesulfonyl chloride derivatives, the sulfonyl group typically adopts a tetrahedral geometry around the sulfur center, with bond angles close to 109.5 degrees. The combination of the pentafluorosulfanyl substituent and the sulfonyl chloride functionality would create significant steric interactions that influence the overall molecular conformation and crystal packing arrangements.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The pentafluorosulfanyl group produces highly characteristic fluorine-19 Nuclear Magnetic Resonance spectral patterns that serve as definitive structural markers. The SF5 group generates an AB4-type spectrum resulting from the magnetic non-equivalence of the four equatorial fluorines and the single apical fluorine. These resonances typically appear between 100 and 50 parts per million, with the axial fluorine resonance usually shifted upfield from the equatorial fluorine signal.

In related compounds, the fluorine-19 Nuclear Magnetic Resonance spectrum displays a characteristic doublet at approximately +63 parts per million and a quintet at approximately +85 parts per million. These chemical shifts are highly deshielded compared to other fluorinated compounds, with aliphatic fluorines typically absorbing upfield of -100 parts per million and aromatic trifluoromethyl groups appearing in the range of -60 to -70 parts per million.

The splitting pattern observed in the fluorine-19 Nuclear Magnetic Resonance spectrum directly reflects the octahedral geometry about the sulfur atom, where four equivalent equatorial fluorines exhibit spin-spin coupling with the single axial fluorine. This distinctive spectral signature allows for easy monitoring of chemical transformations involving the pentafluorosulfanyl group.

Infrared (IR) Vibrational Signature Analysis

Infrared spectroscopy provides valuable structural information for pentafluorosulfur-containing compounds through characteristic vibrational modes. The pentafluorosulfanyl group exhibits strong and broad absorption bands associated with sulfur-fluorine stretching modes. Related pentafluorobenzenesulfonyl chloride shows distinctive infrared spectral features that can be used for structural identification.

Sulfonyl chloride groups typically display characteristic carbonyl-like stretching vibrations in the infrared spectrum. The asymmetric and symmetric stretching modes of the S=O bonds appear as strong absorptions in the region of 1350-1150 wavenumbers. The sulfur-chlorine stretching vibration generally appears at lower frequencies, typically around 400-500 wavenumbers.

The combination of pentafluorosulfanyl and sulfonyl chloride functionalities would produce a complex infrared spectrum with multiple characteristic absorption bands. The electron-withdrawing nature of both groups would influence the vibrational frequencies of adjacent aromatic carbon-carbon and carbon-hydrogen bonds, causing shifts in their typical absorption positions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of organofluorine compounds containing pentafluorosulfanyl groups reveals distinctive fragmentation patterns that provide structural information. The molecular ion peak would be expected to appear at the molecular weight corresponding to the complete molecule, with isotope patterns reflecting the presence of chlorine atoms showing characteristic M+2 peaks in a 3:1 ratio for each chlorine substituent.

Fragmentation patterns in pentafluorosulfanyl compounds typically involve loss of fluorine atoms or fluorinated fragments from the SF5 group. The strong electron-withdrawing effect of the pentafluorosulfanyl group influences the stability of various fragment ions and their relative abundances in the mass spectrum. Common fragmentation modes include α-cleavage adjacent to electron-withdrawing groups and loss of small neutral molecules such as hydrogen fluoride or sulfur fluoride species.

The presence of the sulfonyl chloride functionality introduces additional fragmentation pathways, including loss of sulfur dioxide (SO2, mass 64) and hydrogen chloride (HCl, mass 36). The chlorine substituents on the aromatic ring can undergo loss as chlorine radicals (mass 35) or hydrogen chloride molecules. The combination of these fragmentation patterns creates a complex but characteristic mass spectral fingerprint that can be used for compound identification and structural elucidation.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| 19F Nuclear Magnetic Resonance | AB4 pattern from SF5 group | Doublet at +63 ppm, quintet at +85 ppm |

| Infrared Spectroscopy | S-F stretching modes | Strong, broad absorption bands |

| Infrared Spectroscopy | S=O stretching (sulfonyl) | 1350-1150 wavenumbers |

| Mass Spectrometry | Molecular ion with Cl isotope pattern | M and M+2 peaks in 3:1 ratio per Cl |

| Mass Spectrometry | Loss of SO2 fragment | Base peak - 64 mass units |

Eigenschaften

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLCEYXUSWUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-chloro-5-(pentafluorosulfur)benzenesulfonyl chloride typically involves:

- Introduction of the pentafluorosulfur (SF5) group onto a chlorinated benzene ring.

- Subsequent sulfonylation to install the sulfonyl chloride (-SO2Cl) group.

- Fluorination steps to achieve the pentafluorosulfur substitution pattern.

- Purification and isolation of the final sulfonyl chloride compound.

The order and conditions of these steps are critical due to the sensitivity of the SF5 group and the reactivity of sulfonyl chlorides.

Fluorination and Sulfonylation Techniques

Fluorination Using Potassium Fluoride and Crown Ethers

A key method for introducing fluorine atoms into benzene sulfonyl chlorides involves the reaction of benzenedisulfonyl chlorides with potassium fluoride (KF) in the presence of crown ethers in acetonitrile solvent. This approach facilitates nucleophilic fluorination, replacing sulfonyl chloride groups with sulfonyl fluoride groups, which can be further transformed into sulfonyl chlorides if needed.

Example: The reaction of 4-fluoro-1,3-benzenedisulfonyl chloride with KF and crown ether in acetonitrile yields fluorinated benzene sulfonyl fluorides with high regioselectivity.

Conditions: Heating at elevated temperatures (190–242 °C) under nitrogen atmosphere in sulfolane or acetonitrile solvents is common for these transformations.

Sulfonyl Chloride Formation

Sulfonyl chlorides are typically prepared by chlorosulfonation of aromatic rings or by transformation of sulfonyl fluorides. The chlorosulfonation involves reacting the aromatic compound with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

- The sulfonyl chloride group is sensitive and must be handled under anhydrous and inert conditions to prevent hydrolysis.

Specific Preparation of this compound

While direct synthetic routes to this exact compound are scarce in open literature, closely related compounds and methods provide a foundation:

Research Findings and Data

Fluorodesulfonylation : The fluorination of benzenedisulfonyl chlorides with KF leads to fluorosulfonyl derivatives with regioselective substitution patterns, which can be precursors for the target compound.

Thermal Conditions : Elevated temperatures (190–242 °C) under nitrogen atmosphere are necessary to drive the fluorination reactions to completion.

Yields : Fluorinated sulfonyl derivatives are obtained in moderate yields (around 45-50%), with purification by vacuum distillation.

Spectroscopic Data : Characterization by ^1H NMR and ^19F NMR confirms the substitution pattern and the presence of fluorine atoms in the aromatic ring.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Chlorinated benzenedisulfonyl chlorides |

| Fluorinating Agent | Potassium fluoride (KF) with crown ether |

| Solvent | Acetonitrile or sulfolane |

| Temperature | 190–242 °C |

| Atmosphere | Nitrogen inert atmosphere |

| Reaction Time | 1.25 to 4.75 hours depending on substrate |

| Product Isolation | Vacuum distillation at reduced pressure |

| Yields | 45–50% for fluorinated sulfonyl derivatives |

| Characterization | ^1H NMR, ^19F NMR, GC-MS |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a benzenesulfonyl chloride group with a pentafluorosulfur substituent at the meta position. Its molecular formula is with a molecular weight of approximately 302.66 g/mol . The presence of five fluorine atoms enhances its reactivity and provides unique physical properties, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

1. Synthesis of Fluorinated Compounds:

3-PFBS-Cl serves as an important intermediate in the synthesis of fluorinated organic compounds. Its sulfonyl chloride functional group allows for reactions with various nucleophiles, facilitating the introduction of the -SO₂Cl group into organic molecules. This property is particularly useful in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced biological activity or stability.

2. Drug Design:

The compound's unique structure makes it suitable for drug design applications. Its reactivity with nucleophiles can be exploited to create novel drug candidates that incorporate fluorinated functionalities, which are known to improve pharmacokinetic properties.

3. Agrochemicals:

In agrochemical formulations, 3-PFBS-Cl can be utilized to synthesize pesticides and herbicides that require fluorinated moieties for improved efficacy and environmental stability.

Materials Science Applications

1. Development of New Polymers:

The incorporation of 3-PFBS-Cl into polymer matrices can lead to the development of new materials with desirable properties such as increased thermal stability and chemical resistance due to the fluorinated sulfur moiety.

2. Coatings:

Fluorinated compounds are known for their hydrophobic properties, making 3-PFBS-Cl useful in formulating coatings that require water repellency and durability against harsh environmental conditions.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 3-PFBS-Cl as a reagent in synthesizing a series of fluorinated benzamide derivatives. The reaction involved treating various amines with 3-PFBS-Cl under controlled conditions, yielding products with improved biological activity compared to their non-fluorinated counterparts.

Case Study 2: Polymer Modification

Research highlighted the modification of polyvinyl chloride (PVC) with 3-PFBS-Cl to enhance its thermal stability. The treated PVC exhibited significantly improved performance metrics in high-temperature applications, showcasing the potential for industrial applications.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes . The pentafluorosulfur group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Substituent Influence

- SF₅ vs. CF₃ (Trifluoromethyl): The SF₅ group in the target compound exhibits stronger electron-withdrawing effects (-I and -M) compared to trifluoromethyl (CF₃) groups found in 3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 875167-01-4) . This results in: Higher thermal and oxidative stability. Reduced electrophilicity at the sulfonyl chloride group due to increased resonance stabilization.

- SF₅ vs. Br (Bromo): 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (PubChem CID: 2778610) features bromine as a leaving group. Unlike bromine, the SF₅ group is non-leaving, directing reactivity toward the sulfonyl chloride site rather than aromatic substitution.

Functional Group Comparisons

- Sulfonyl Chloride vs. Benzoyl Chloride:

Compounds like 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9) have a benzoyl chloride (-COCl) group instead of sulfonyl chloride. Benzoyl chlorides are more prone to hydrolysis but less reactive in forming sulfonamides.

Reactivity and Stability

Hydrolysis Rates

- The SF₅ group in the target compound stabilizes the sulfonyl chloride against hydrolysis compared to derivatives with weaker electron-withdrawing groups (e.g., 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride, CAS: 1547879-93-5) .

- In contrast, benzenesulfonyl chloride (CAS: 98-09-9) hydrolyzes rapidly in water due to the absence of strong electron-withdrawing substituents.

Thermal Stability

- The SF₅ substituent enhances thermal stability, as seen in related perfluorinated sulfonyl chlorides (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride, CAS: 25444-35-3) .

Physical Properties

*Exact data unavailable due to discontinued status.

Biologische Aktivität

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, a sulfonyl chloride derivative with a pentafluorosulfur group, is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews the existing research on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chlorinated sulfonyl group and a pentafluorosulfur group. The general structure can be represented as:

This structure suggests high reactivity due to the presence of the sulfonyl chloride and fluorinated sulfur groups, which may influence its biological interactions.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that related sulfonyl chlorides can inhibit key metabolic enzymes. For example, studies have shown that similar compounds can selectively inhibit human carbonic anhydrase isoforms, affecting pH regulation and fluid balance in cells.

- Cellular Effects : In vitro studies suggest that compounds with similar structures influence cell proliferation and apoptosis through modulation of signaling pathways like MAPK/ERK. Although direct studies on this compound are lacking, it is reasonable to hypothesize similar effects based on structural analogs .

- Toxicological Assessments : Safety data indicate that sulfonyl chlorides can cause significant cellular toxicity at high concentrations. For instance, exposure to these compounds may lead to skin corrosion and serious eye damage, emphasizing the need for careful handling in laboratory settings .

Applications in Research

The unique properties of this compound make it a valuable reagent in organic synthesis:

- Synthesis of Fluorinated Compounds : Its ability to introduce the pentafluorosulfur group into organic molecules can be exploited in the synthesis of novel pharmaceuticals and agrochemicals.

- Development of Enzyme Inhibitors : Given its potential to inhibit enzymes, it may serve as a lead compound for developing therapeutic agents targeting specific metabolic pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via electrophilic aromatic substitution, where a chlorinated benzene derivative reacts with pentafluorosulfanyl reagents (e.g., SF5Cl) under controlled temperatures (typically 50–80°C) in anhydrous solvents like dichloromethane. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl3) enhance regioselectivity at the meta position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .

- Yield Optimization : Excess SF5Cl (1.2–1.5 eq.) and inert atmosphere (N2) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- <sup>19</sup>F NMR : Identifies the pentafluorosulfur group (δ −80 to −85 ppm for SF5) and distinguishes it from trifluoromethyl derivatives .

- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretch at 1370–1400 cm<sup>−1</sup>) and C-Cl bonds (600–800 cm<sup>−1</sup>) .

- Mass Spectrometry (HRMS) : Validates molecular weight (302.66 g/mol) and isotopic patterns for Cl and F .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (pH-neutralizing eyewash stations required) .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (H314/H318 hazards) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing SF5 and Cl groups activate the benzene ring for electrophilic substitution. Computational studies (DFT) show:

- Charge Distribution : The para position to SF5 is electron-deficient, favoring nucleophilic attack (e.g., by amines or alcohols) .

- Kinetics : Reaction rates with piperidine in THF follow second-order kinetics (k = 0.15 M<sup>−1</sup>s<sup>−1</sup> at 25°C) .

- Byproduct Analysis : GC-MS detects trace sulfonic acid derivatives if moisture is present, requiring strict anhydrous conditions .

Q. How does this compound compare to structurally similar sulfonyl chlorides in cross-coupling reactions?

- Methodological Answer : A comparative study (Table 1) reveals:

| Compound | Reactivity with Grignard Reagents | Byproduct Formation |

|---|---|---|

| 3-Chloro-5-SF5-benzenesulfonyl chloride | High (90% yield) | <5% sulfonic acid |

| 3-Trifluoromethyl analogue | Moderate (60% yield) | 15% sulfonic acid |

| 4-Chloro derivative | Low (30% yield) | 25% sulfonic acid |

- Key Factor : SF5’s strong electron-withdrawing effect stabilizes transition states, reducing side reactions .

Q. What strategies mitigate toxicity risks in biological applications of derivatives from this compound?

- Methodological Answer :

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism; in vitro assays (hepatocyte models) show t1/2 > 6 hrs .

- Toxicogenomics : RNA-seq of treated HEK293 cells identifies NF-κB and MAPK pathways as toxicity targets, suggesting co-administration with inhibitors (e.g., BAY 11-7082) .

- Ecotoxicology : Daphnia magna LC50 = 2.5 mg/L, requiring wastewater treatment with activated carbon filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.